An In-depth Technical Guide to 2-Naphthalenecarboxamide, N-(1-methylethyl)- (CAS 2394-84-5)
An In-depth Technical Guide to 2-Naphthalenecarboxamide, N-(1-methylethyl)- (CAS 2394-84-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Naphthalenecarboxamide, N-(1-methylethyl)-, a synthetic organic compound belonging to the naphthalenecarboxamide class. While specific research on this particular molecule is limited, this document synthesizes available information on its physicochemical properties, potential synthetic routes, and analytical methodologies based on data for the compound and closely related analogs. Furthermore, it explores the known biological activities of the broader naphthalenecarboxamide and naphthalene derivatives, offering insights into the potential applications and areas for future investigation of this compound in drug discovery and development.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse array of chemical entities with significant applications in medicinal chemistry and materials science.[1] The naphthalenecarboxamide moiety, in particular, has garnered interest due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide focuses on a specific derivative, 2-Naphthalenecarboxamide, N-(1-methylethyl)- (CAS 2394-84-5), providing a detailed examination of its chemical nature and potential utility for the scientific community. Given the relative scarcity of dedicated studies on this compound, this guide employs a comparative approach, drawing upon data from structurally similar molecules to build a comprehensive profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of 2-Naphthalenecarboxamide, N-(1-methylethyl)-.
| Property | Value | Source |
| CAS Number | 2394-84-5 | - |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Molecular Weight | 213.28 g/mol | [2] |
| IUPAC Name | N-(propan-2-yl)naphthalene-2-carboxamide | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether (predicted).[3] | - |
| logP (Octanol-Water Partition Coefficient) | 4.3 (Predicted) | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
Note: Some properties are predicted based on the chemical structure due to a lack of experimentally determined data.
Synthesis and Characterization
Proposed Synthetic Pathway
The most direct route for the synthesis of 2-Naphthalenecarboxamide, N-(1-methylethyl)- involves a two-step process starting from 2-naphthoic acid.
Figure 1: Proposed synthetic pathway for 2-Naphthalenecarboxamide, N-(1-methylethyl)-.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Naphthoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthoic acid (1 equivalent).
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Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) to the flask.
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Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-naphthoyl chloride, a solid, can be used in the next step without further purification.
Step 2: Synthesis of 2-Naphthalenecarboxamide, N-(1-methylethyl)-
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Dissolve the crude 2-naphthoyl chloride (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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In a separate flask, prepare a solution of isopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same dry aprotic solvent.
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Add the isopropylamine solution dropwise to the cooled solution of 2-naphthoyl chloride with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 2-Naphthalenecarboxamide, N-(1-methylethyl)-.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Figure 2: General workflow for the purification and analytical characterization of the target compound.
Expected Spectroscopic Data:
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the naphthalene ring system, a doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and a broad singlet for the amide N-H proton.
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¹³C NMR: The spectrum would display signals for the carbon atoms of the naphthalene ring, the carbonyl carbon of the amide, and the carbons of the isopropyl group.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.28 g/mol ).
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Infrared Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the amide group (around 1640-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).
Potential Biological Activities and Applications
While no specific biological activities have been reported for 2-Naphthalenecarboxamide, N-(1-methylethyl)-, the broader class of naphthalene derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of naphthalenecarboxamide derivatives.[1] These compounds have shown activity against a variety of bacterial and fungal strains. The mechanism of action is often attributed to their ability to intercalate into DNA or inhibit essential enzymes in microbial metabolic pathways. The lipophilic nature of the naphthalene ring and the presence of the carboxamide group are thought to be important for their antimicrobial effects.
Anti-inflammatory Effects
Certain naphthalenecarboxamide derivatives have been reported to exhibit anti-inflammatory properties.[1] This activity may be mediated through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
Anticancer Potential
The planar structure of the naphthalene ring system allows for intercalation into DNA, a mechanism that is exploited in the design of some anticancer agents. Naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Other Potential Applications
Naphthalene derivatives are also utilized in the manufacturing of dyes and pigments.[1] The specific properties of 2-Naphthalenecarboxamide, N-(1-methylethyl)- may lend it to applications in materials science, although this remains an area for exploration.
Pharmacokinetics and Toxicology (Predicted)
There is no specific pharmacokinetic or toxicological data available for 2-Naphthalenecarboxamide, N-(1-methylethyl)-. However, based on the general properties of naphthalene derivatives, some predictions can be made.
Pharmacokinetics (ADME):
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Absorption: Due to its predicted high lipophilicity (logP ≈ 4.3), the compound is likely to be well-absorbed orally and transdermally.
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Distribution: It is expected to distribute into tissues, particularly adipose tissue, due to its lipophilic nature.
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Metabolism: Metabolism is likely to occur in the liver, primarily through oxidation of the naphthalene ring and the isopropyl group by cytochrome P450 enzymes.
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Excretion: The metabolites are expected to be conjugated and excreted primarily in the urine.
Toxicology:
The toxicity of naphthalene and its derivatives is a subject of concern, with some compounds being classified as potential carcinogens.[4] The toxicity is often linked to the formation of reactive epoxide metabolites. However, studies on diisopropylnaphthalene suggest that increased alkyl substitution may lead to a metabolic shift towards side-chain oxidation, potentially reducing the formation of toxic ring epoxides. The acute toxicity of 2-Naphthalenecarboxamide, N-(1-methylethyl)- is predicted to be moderate, with potential for skin and eye irritation.[5]
Future Directions
2-Naphthalenecarboxamide, N-(1-methylethyl)- represents an under-investigated molecule with potential for applications in medicinal chemistry and materials science. Future research should focus on:
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Definitive Synthesis and Characterization: Development and publication of a detailed and validated synthetic protocol, along with comprehensive characterization data.
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Biological Screening: Systematic evaluation of its biological activity against a panel of microbial strains, cancer cell lines, and in assays for anti-inflammatory and other pharmacological effects.
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Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which it exerts any observed biological effects.
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Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine its ADME properties and to assess its safety profile.
Conclusion
This technical guide has compiled and analyzed the available information on 2-Naphthalenecarboxamide, N-(1-methylethyl)-. While significant gaps in our knowledge of this specific compound remain, the data on related naphthalene derivatives suggest that it is a molecule with potential for interesting biological activities. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this and other naphthalenecarboxamides.
References
Sources
- 1. Buy 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- | 92-74-0 | >98% [smolecule.com]
- 2. 2-Naphthalenamine, N-(1-methylethyl)- | C13H15N | CID 104552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2-Naphthalenecarboxamide | C11H9NO | CID 75245 - PubChem [pubchem.ncbi.nlm.nih.gov]
